7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-5-3-2-4-10(11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUDULJFJZPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound is characterized by a fused thiazole and pyrimidine ring system, which is known for its diverse biological activities. The presence of functional groups such as hydroxyl and carboxamide contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.4 g/mol. The structure includes a hydroxyl group at the 7-position and a methoxyphenethyl side chain, which enhances its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄S |
| Molecular Weight | 345.4 g/mol |
| Functional Groups | Hydroxyl, Carboxamide |
| Structural Class | Thiazolo[3,2-a]pyrimidine |
Biological Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that similar derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The presence of the hydroxyl group is believed to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Case Studies
- Antileishmanial Activity : A study evaluated the antileishmanial effects of thiazolo[3,2-a]pyrimidines, revealing significant activity against Leishmania species with IC50 values indicating potent efficacy against promastigote forms .
- Cytotoxicity Profile : In vitro cytotoxicity assays against various tumor cell lines (e.g., HeLa and MCF-7) showed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like Sorafenib, highlighting their potential as anticancer agents .
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets:
- Enzyme Inhibition : These compounds have been identified as potential inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Receptor Modulation : Some thiazolo[3,2-a]pyrimidines act as positive allosteric modulators at glutamate receptors, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide with key analogs, focusing on structural variations, electronic effects, and reported biological activities.
Structural Analogues of Thiazolo[3,2-a]pyrimidine-6-carboxamide
Substituent Effects on Activity and Properties
- In contrast, the 4-methoxyphenethyl analog () lacks this steric effect, which may enhance conformational flexibility . Phenyl vs. Phenethyl: N-phenyl derivatives () lack the ethylene spacer, reducing hydrophobicity compared to phenethyl-substituted compounds .
C7 Modifications :
- The 7-hydroxy group in the target compound enables hydrogen bonding with biological targets, a feature absent in methyl- or unsubstituted analogs (e.g., ) .
- 7-Chloromethyl derivatives () exhibit reactivity for further functionalization, whereas hydroxy groups may participate in metabolic conjugation .
C5 and C6 Functional Groups :
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenethyl group increases logP compared to smaller N-substituents (e.g., acetyl or methyl).
- Solubility : Hydroxy and carboxamide groups enhance aqueous solubility, whereas bromine or nitro substituents () reduce it .
- Crystallinity : Halogenated analogs () exhibit strong π-halogen interactions, improving crystallinity, while hydroxy groups may promote polymorphism .
Preparation Methods
Biginelli Condensation for Dihydropyrimidine-Thione Intermediate
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a modified Biginelli reaction. A mixture of thiourea (1.5 equiv), ethyl acetoacetate (1 equiv), and 4-methoxybenzaldehyde (1 equiv) undergoes acid-catalyzed condensation in ethanol under reflux (12 hours) to yield 5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione (yield: 78%). This intermediate serves as the precursor for thiazole ring formation.
Cyclization with Ethyl Chloroacetate
Reaction of the dihydropyrimidine-thione (1 equiv) with excess ethyl chloroacetate (3 equiv) in anhydrous DMF at 80°C for 6 hours induces cyclization, forming ethyl 7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 85%). The hydroxyl group at position 7 arises from keto-enol tautomerization during cyclization, as confirmed by IR spectroscopy (νC=O at 1720 cm⁻¹).
Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester is hydrolyzed to the free carboxylic acid using 2N HCl under reflux (5 hours). Filtration yields 7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid as a pale yellow solid (79.7% yield). Spectral validation includes:
- ¹H NMR (DMSO-d₆) : δ 12.51 (s, 1H, COOH), 8.72 (s, 1H, C2-H), 6.98 (s, 1H, C7-OH).
- UV-Vis (NaHCO₃) : λmax 328 nm (ε = 6000 M⁻¹cm⁻¹).
Amide Coupling with 2-Methoxyphenethylamine
Activation and Coupling
The carboxylic acid (1 equiv) is activated using thionyl chloride (1.2 equiv) in dry dichloromethane (0°C, 2 hours). After solvent removal, the acyl chloride is reacted with 2-methoxyphenethylamine (1.5 equiv) in THF with triethylamine (2 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide (62% yield).
Critical Parameters :
- Coupling Agents : EDCl/HOBt or thionyl chloride show comparable efficiency.
- Solvent Optimization : THF improves solubility of the amine compared to DMF.
Structural Confirmation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the carboxamide moiety and planarity of the thiazolo[3,2-a]pyrimidine system (Figure 1). Key metrics:
| Parameter | Value |
|---|---|
| Bond length (C6-N) | 1.332 Å |
| Dihedral angle (C2-S) | 178.5° |
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Purity (HPLC) |
|---|---|---|---|
| Biginelli + Cyclization | Thiourea | 78% | 98.5% |
| Direct Amination | Preformed acid | 62% | 97.2% |
Route selection depends on scalability and functional group tolerance. The Biginelli pathway offers higher throughput but requires rigorous purification.
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways (N1 vs. N3) are mitigated using electron-withdrawing substituents.
- Amine Sensitivity : 2-Methoxyphenethylamine degrades under acidic conditions; neutral pH during coupling is critical.
Applications and Derivatives
The carboxamide moiety enhances bioavailability compared to ester analogs, making this compound a candidate for antimicrobial and anticancer screening. Derivatives with modified aryl groups show IC₅₀ values <10 μM against colorectal adenocarcinoma (HT-29).
Q & A
Q. What are the established synthetic pathways for 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a thiazolopyrimidine precursor and functionalizing it with substituents like the 2-methoxyphenethyl group. Key steps include:
- Coupling Reactions : Amidation of the thiazolopyrimidine core with 2-methoxyphenethylamine under reflux conditions in acetic acid or DMF .
- Oxidative Cyclization : Formation of the fused thiazole ring using catalysts like POCl₃ or PCl₃ .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) are preferred for improved solubility and yield .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | 2-Methoxyphenethylamine, DMF, 80°C | 65–70 | |
| Cyclization | POCl₃, reflux, 4 h | 78 |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry .
- Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and hydroxy (O-H) functional groups at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively .
- X-Ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.12) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 h to 30 min) and improves yield by 15–20% via enhanced thermal efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) optimize cyclization efficiency .
- Purification Strategies : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethyl acetate/ethanol) enhances purity (>95%) .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct vs. indirect effects .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. nitro groups) and correlate with activity trends using regression analysis .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., casein kinase 2) and validate via SPR .
Q. What computational methods are employed to predict interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies and charge distribution to identify reactive sites (e.g., the 7-hydroxy group’s H-bonding potential) .
- Molecular Dynamics (MD) Simulations : Models ligand-protein stability over 100-ns trajectories (e.g., using GROMACS) to assess binding affinity .
- Pharmacophore Mapping : Aligns key functional groups (e.g., carbonyl, hydroxy) with known inhibitors to prioritize analogs .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 1–10 (37°C, 72 h) and analyze degradation via HPLC. The compound shows instability at pH < 3 due to hydrolysis of the carboxamide group .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset at ~200°C, guiding storage recommendations (e.g., desiccated, 4°C) .
Data Contradiction Analysis
Q. How can discrepancies in cytotoxicity data across cell lines be addressed?
- Methodological Answer :
- Mechanistic Profiling : Use RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines .
- Comparative Metabolomics : Analyze intracellular ATP/NAD+ levels to assess metabolic disruption vs. off-target effects .
- Cocrystal Structures : Resolve binding mode inconsistencies (e.g., with EGFR kinase) via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
